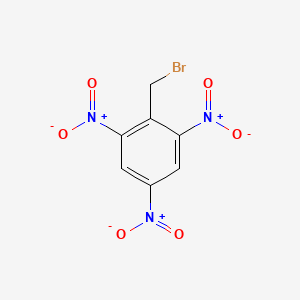

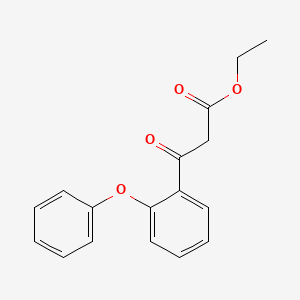

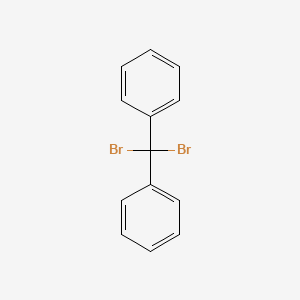

![molecular formula C10H8F3NO3 B1621596 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid CAS No. 219865-79-9](/img/structure/B1621596.png)

2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid

Overview

Description

2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid is a chemical compound with the following properties:

- Common Name : 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid

- CAS Number : 219865-79-9

- Molecular Formula : C<sub>10</sub>H<sub>8</sub>F<sub>3</sub>NO<sub>3</sub>

- Molecular Weight : 247.171 g/mol

- Melting Point : 168°C

- Boiling Point : 350°C at 760 mmHg

- Density : 1.473 g/cm<sup>3</sup>

- Flash Point : 165.5°C

- Exact Mass : 247.046 g/mol

- Index of Refraction : 1.541

- Vapour Pressure : 1.69E-05 mmHg at 25°C

Synthesis Analysis

The synthesis of 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid involves specific chemical reactions and procedures. Unfortunately, I do not have access to specific synthetic pathways or protocols for this compound. Researchers typically publish detailed synthetic methods in scientific literature.

Molecular Structure Analysis

The molecular structure of 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid consists of a benzoic acid core with a trifluoroacetyl group and an amino group attached at specific positions. The precise arrangement of atoms and functional groups determines its properties and reactivity.

Chemical Reactions Analysis

Understanding the chemical reactivity of this compound involves investigating its behavior under various conditions. Researchers explore its reactions with other compounds, catalysts, and solvents. Specific reactions may include acylation, amidation, and substitution reactions.

Physical And Chemical Properties Analysis

We’ve already discussed its physical properties (melting point, boiling point, density, etc.). Chemically, it is an organic acid with functional groups that influence its solubility, acidity, and stability.

Scientific Research Applications

Role in Drug Discovery and Material Science

2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid is significant in modern drug discovery and material sciences. A study by Allendoerfer et al. (2012) elaborates on a synthetic approach to o-amino-2,2,2-trifluoroacetophenones starting from commercially available o-amino benzoic acids, showcasing its role in the development of organofluorine compounds (Allendoerfer et al., 2012).

Synthesis of Amino Amide Salts

The compound plays a role in the synthesis of amino amide salts. Avila-Montiel et al. (2015) conducted a study synthesizing amino amides via condensation of 2AMBZ dihydrochloride with corresponding amino acids. The study underscores the importance of the geometries, charges, and sizes of anions in forming strong hydrogen bond interactions (Avila-Montiel et al., 2015).

Application in Peptide Synthesis

The use of 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid extends to the synthesis of peptide amides. Hammer et al. (2009) explored the synthesis of C-terminal peptide amides under mild conditions, utilizing different 3-nitro-4-(N-protected aminomethyl)benzoic acids (Hammer et al., 2009).

Development of Fluorescence Probes

Setsukinai et al. (2003) demonstrated the synthesis of novel fluorescence probes, including 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect reactive oxygen species. This study highlights the compound's role in biological and chemical applications, specifically in visualizing reactive oxygen species in living cells (Setsukinai et al., 2003).

Involvement in Liquid Crystal Research

Begum et al. (2013) explored the synthesis of unsymmetrical four-ring bent-core liquid crystals derived from 2-methyl 3-amino-benzoic acid. These compounds exhibited a nematic phase, important in the field of liquid crystal research (Begum et al., 2013).

Safety And Hazards

- Eye Irritation : 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid can irritate the eyes.

- Skin Irritation : It may cause skin irritation upon contact.

- Ingestion : Harmful if swallowed.

- Inhalation : May irritate the respiratory tract.

- Chronic Effects : Information on chronic effects is not available.

Future Directions

Researchers should explore the compound’s potential applications, including pharmaceutical, agricultural, or material science. Investigating its biological activity, toxicity, and environmental impact will guide future research.

Please note that this analysis is based on available data, and further research is essential for a comprehensive understanding of 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid. For specific details, consult relevant scientific literature1234.

properties

IUPAC Name |

2-methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c1-5-3-2-4-6(7(5)8(15)16)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUDYGKPQIEHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384137 | |

| Record name | 2-methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |

CAS RN |

219865-79-9 | |

| Record name | 2-methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B1621513.png)

![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1621536.png)